11-Deoxy prostaglandin F2beta 11-Deoxy prostaglandin F2beta 11-deoxy Prostaglandin F2β (11-deoxy PGF2β) is an analog of PGF2β. There are no published reports on the biological activity of 11-deoxy PGF2β.
Brand Name: Vulcanchem
CAS No.: 37786-07-5
VCID: VC21228311
InChI: InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1
SMILES: CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol

11-Deoxy prostaglandin F2beta

CAS No.: 37786-07-5

Cat. No.: VC21228311

Molecular Formula: C20H34O4

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

11-Deoxy prostaglandin F2beta - 37786-07-5

Specification

CAS No. 37786-07-5
Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1
Standard InChI Key YRFLKMLJQWGIIZ-LVJWDHJUSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
SMILES CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

11-Deoxy prostaglandin F2beta possesses distinct molecular properties that define its chemical behavior and biological interactions. Its IUPAC name is (Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid, reflecting its complex stereochemistry and functional groups .

Table 1: Key Molecular Properties of 11-Deoxy Prostaglandin F2beta

PropertyValue
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
CAS Registry Number37786-07-5
Standard InChIInChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1
Standard InChIKeyYRFLKMLJQWGIIZ-LVJWDHJUSA-N
Canonical SMILESCCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Isomeric SMILESCCCCCC@@HO

Structural Features

The structure of 11-Deoxy prostaglandin F2beta contains a cyclopentane ring with two side chains: an alpha chain containing a carboxylic acid group and an omega chain with a hydroxyl group. The compound features specific stereochemistry at multiple carbon centers that is critical for its biological activity. Notable in its structure is the absence of the hydroxyl group at the 11th position, which distinguishes it from prostaglandin F2beta .

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of 11-Deoxy prostaglandin F2beta typically begins with appropriate prostaglandin precursors. One common approach involves selective reduction of the 11-hydroxy group from a prostaglandin F2beta precursor to form the 11-deoxy derivative. Recent advances in prostaglandin synthesis may provide additional routes to this compound, such as catalyst-controlled methodologies similar to those reported for prostaglandin F2α .

Laboratory Purification

After synthesis, purification of 11-Deoxy prostaglandin F2beta typically employs chromatographic techniques to achieve high purity. Advanced analytical methods including high-performance liquid chromatography (HPLC) and mass spectrometry are essential for characterizing the final product and confirming its structural integrity.

Biological Activity

Receptor Interactions and Signaling

11-Deoxy prostaglandin F2beta primarily interacts with prostaglandin receptors, particularly the FP receptor, which belongs to the G-protein coupled receptor family. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological effects. The absence of the 11-hydroxyl group modifies its receptor binding affinity and specificity compared to prostaglandin F2beta and other related prostanoids.

Physiological Effects

While specific research on 11-Deoxy prostaglandin F2beta is limited, studies on related prostanoids provide insights into its potential physiological roles. These may include effects on:

  • Smooth muscle contraction, particularly in vascular and uterine tissues

  • Inflammatory responses and immune regulation

  • Cellular signaling pathways

  • Reproductive processes

Understanding these effects requires consideration of how the absence of the 11-hydroxyl group modifies the compound's biological activity compared to other prostaglandins.

Research Applications

As a Reference Compound

11-Deoxy prostaglandin F2beta serves as an important reference compound in prostanoid chemistry, allowing researchers to investigate the specific role of the 11-hydroxyl group in prostaglandin function.

Biomedical Research

The compound has applications in various research contexts:

  • Studies of prostaglandin receptor pharmacology

  • Investigation of structure-activity relationships within the prostanoid family

  • Development of novel prostaglandin analogs with enhanced therapeutic properties

  • Exploration of cellular signaling mechanisms

These research applications leverage the compound's unique structural features to gain insights into fundamental biological processes.

Comparison with Related Prostaglandins

Structural Relationships

Understanding 11-Deoxy prostaglandin F2beta requires comparison with related prostaglandins. The following table highlights key differences:

Table 2: Comparison of 11-Deoxy Prostaglandin F2beta with Related Compounds

CompoundKey Structural FeaturesNotable Differences
11-Deoxy prostaglandin F2betaLacks hydroxyl group at C-11 positionModified receptor binding profile
Prostaglandin F2alphaContains hydroxyl groups at C-9, C-11, and C-15 positionsMore potent in stimulating uterine contractions
11β-Prostaglandin F2αContains an 11β-hydroxyl groupAssociated with breast cancer progression through FP receptor activation
Prostaglandin E2Contains a ketone at C-9 and hydroxyl at C-11Different receptor specificity and inflammatory properties
Prostaglandin D2Contains a ketone at C-11 and hydroxyl at C-9Prominent role in allergic responses

Functional Distinctions

The absence of the 11-hydroxyl group in 11-Deoxy prostaglandin F2beta alters its biological activity and receptor binding properties compared to other prostaglandins. This structural distinction makes it valuable for studying specific roles of prostaglandins in various physiological and pathological processes.

Research on related compounds, such as 11β-Prostaglandin F2α, has shown significant biological activities. For instance, 11β-Prostaglandin F2α has been found to stimulate the prostaglandin F receptor and induce Slug expression in breast cancer, contributing to decreased chemosensitivity . Such findings highlight the importance of investigating specific prostaglandin analogs and their unique biological effects.

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